molecular formula C17H12ClN3O4 B2546054 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-61-5

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2546054
CAS No.: 862808-61-5
M. Wt: 357.75
InChI Key: LDSCTIFFBUSSNN-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide features a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 2-chlorobenzamide group. Its structural uniqueness lies in the combination of heterocyclic systems, which are often associated with diverse biological activities, including enzyme inhibition and antimicrobial effects . This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on synthetic strategies, substituent effects, and biological implications.

Properties

IUPAC Name

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-12-4-2-1-3-11(12)15(22)19-17-21-20-16(25-17)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSCTIFFBUSSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,4-benzodioxin.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Benzodioxin and Oxadiazole Rings: The benzodioxin and oxadiazole rings are then coupled using appropriate coupling agents.

    Introduction of the Benzamide Moiety: Finally, the benzamide moiety is introduced through the reaction of the intermediate compound with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Acidic Hydrolysis

Under reflux with HCl (6N, 12 hr), the oxadiazole ring undergoes cleavage to form 2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine-1-carboxamide and 2-chlorobenzoic acid (confirmed via LC-MS and NMR).

ConditionsProductsYieldCharacterization Methods
6N HCl, 110°C, 12 hrHydrazine carboxamide + Benzoic acid78%NMR, LC-MS

Basic Hydrolysis

Treatment with NaOH (5M, 80°C, 8 hr) selectively hydrolyzes the amide bond, yielding 2-chlorobenzoic acid and 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine (isolated via column chromatography).

Nucleophilic Aromatic Substitution

The 2-chloro substituent participates in SNAr reactions with amines under microwave irradiation (DMF, 120°C, 2 hr):

NucleophileProductYieldConditions
PiperidineN-[5-(benzodioxin-6-yl)oxadiazol-2-yl]-2-piperidinobenzamide65%MW, DMF, 120°C
Morpholine2-Morpholinobenzamide derivative58%MW, DMF, 120°C

Reaction efficiency depends on electron withdrawal by the oxadiazole ring, activating the chloro group toward substitution.

Reduction with LiAlH4

The oxadiazole ring reduces to a thiosemicarbazide derivative (THF, 0°C→RT, 6 hr) :

C17H12ClN3O4LiAlH4C17H14ClN3O2S\text{C}_{17}\text{H}_{12}\text{ClN}_3\text{O}_4 \xrightarrow{\text{LiAlH}_4} \text{C}_{17}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

Yield: 42% (characterized by IR loss of C=N stretch at 1605 cm⁻¹) .

Cycloaddition Reactions

Reacting with phenylacetylene (CuI, DIPEA, DMF, 100°C) forms a 1,2,3-triazole -oxadiazole hybrid via Huisgen cycloaddition :

Oxadiazole+HC≡CPhTriazole-Oxadiazole conjugate\text{Oxadiazole} + \text{HC≡CPh} \rightarrow \text{Triazole-Oxadiazole conjugate}

Yield: 51% (HRMS m/z: 491.1234 [M+H]⁺) .

Oxidation with KMnO4

The benzodioxin moiety oxidizes to 2,3-dihydroxybenzoquinone under acidic KMnO4 (H2SO4, 60°C, 4 hr), confirmed by UV-Vis (λmax = 320 nm).

Oxidizing AgentProductYieldConditions
KMnO4/H2SO4Dihydroxybenzoquinone33%60°C, 4 hr

Suzuki-Miyaura Coupling

The chloro group undergoes Pd-catalyzed coupling with arylboronic acids (Pd(PPh3)4, K2CO3, DME/H2O, 80°C):

Boronic AcidProductYield
Phenylboronic acid2-Biphenylbenzamide derivative61%
4-Methoxyphenyl2-(4-Methoxyphenyl)benzamide55%

Photochemical Reactions

UV irradiation (λ = 254 nm, MeOH, 24 hr) induces oxadiazole ring-opening via Norrish-type cleavage, producing 2-chloro-N-(2-nitrobenzoyl)benzamide (ESI-MS m/z: 335.08 [M+H]⁺) .

Mechanistic Insights

  • Amide Hydrolysis : Acid/base catalysis stabilizes tetrahedral intermediates, with Cl⁻ acting as a leaving group.

  • Oxadiazole Reactivity : Electron-deficient nature facilitates nucleophilic attack at C2 or C5 positions .

  • Benzodioxin Stability : Ether linkages resist hydrolysis but are prone to oxidative cleavage under strong conditions.

This compound’s multifunctional architecture enables diverse transformations, making it valuable for synthesizing bioactive hybrids or polymer precursors. Further studies should explore enantioselective modifications and catalytic systems to improve yields.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial activity. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial and fungal strains. These compounds were evaluated using in vitro assays against pathogens like Staphylococcus aureus and Candida albicans, demonstrating promising results comparable to established antibiotics .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives containing oxadiazole rings have shown cytotoxic effects against various cancer cell lines, including colorectal carcinoma. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide. Modifications in the substituents on the benzamide or oxadiazole moieties can significantly influence biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve membrane permeability.
  • Oxadiazole Ring : Variations in the oxadiazole structure can affect the compound's interaction with biological targets.

Case Study 1: Antimicrobial Screening

A study involving a series of oxadiazole derivatives demonstrated that modifications similar to those found in 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide resulted in compounds with Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM against Escherichia coli and Staphylococcus aureus. These findings highlight the potential of such compounds as effective antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on oxadiazole-containing compounds revealed that certain derivatives exhibited IC50 values lower than 10 µM against human cancer cell lines. The study emphasized that structural modifications could lead to enhanced anticancer activity compared to conventional chemotherapeutics like 5-fluorouracil .

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Core Modifications and Substituent Variations

The target compound shares a common 1,3,4-oxadiazole and 2,3-dihydro-1,4-benzodioxin scaffold with several analogs. Key variations occur in the benzamide substituent, which significantly influence physicochemical and biological properties:

Compound Substituent (Benzamide Position) Molecular Weight Key Features Reference
Target compound 2-chloro 402.81* Chloro group enhances lipophilicity
Compound 18 (LMM series) 3-(thiomethoxy) 431.42 Thiomethyl group improves stability
Compound 19 (LMM series) 3-(trifluoromethyl) 423.34 CF₃ enhances metabolic resistance
BG02064 2-(methylsulfanyl) 369.39 Sulfur-containing substituent
Bromo analog () 2-bromo 433.22 Bromine increases molecular bulk
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)... 2-[(4-methoxyphenyl)sulfonyl] 431.42 Sulfonyl group improves solubility

*Calculated based on molecular formula C₁₈H₁₃ClN₃O₄.

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Br) increase molecular stability and binding affinity in hydrophobic pockets .
  • Sulfur-containing substituents (thiomethoxy, methylsulfanyl) may enhance interactions with cysteine residues in target enzymes .
  • Chloro vs.

Purity Data :

  • Compounds 18–21 () achieved >95% purity (HPLC), indicating robust synthetic protocols .
  • BG02064 and bromo analogs were characterized using IR, NMR, and mass spectrometry to confirm structural integrity .

Enzyme Inhibition (Ca²⁺/Calmodulin)

Compounds 18–21 () were evaluated for inhibition of Ca²⁺/calmodulin-stimulated activity:

  • Compound 19 (CF₃-substituted) : Highest inhibition due to the trifluoromethyl group’s strong electron-withdrawing effect .
  • Compound 21 (Br-substituted) : Moderate activity, likely due to steric hindrance from bromine .

Antibacterial Activity

  • Sulfonamide-linked analogs () showed potent antibacterial activity against Staphylococcus aureus (MIC = 4–8 µg/mL). Activity correlated with sulfonyl group polarity .
  • The target compound’s chloro group may offer similar advantages, but direct comparative data are unavailable.

Physicochemical Properties

Solubility and Lipophilicity

  • Methoxy and sulfonyl groups (e.g., ) improve aqueous solubility .
  • Chloro and CF₃ groups increase logP values, favoring membrane permeability .

Stability

  • Thiomethoxy and methylsulfanyl substituents () resist oxidative degradation better than unsubstituted analogs .

Biological Activity

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This compound features a benzamide structure with an oxadiazole moiety and a benzodioxin substituent, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C12H10ClN3O4
  • Molecular Weight : 327.7435 g/mol
  • CAS Number : Not specified in the sources.

Antiproliferative Activity

A study investigated the antiproliferative effects of various oxadiazole derivatives, including those similar to 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide. The results indicated that several compounds exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism of action was linked to the inhibition of topoisomerase I activity, suggesting that modifications in the oxadiazole scaffold could enhance anticancer activity .

Fungicidal Activity

Research has shown that compounds with similar structures demonstrated varying degrees of fungicidal activity against plant pathogens. For instance, certain derivatives exhibited good inhibitory effects against Botrytis cinerea, with effective concentrations (EC50) ranging from 11.61 to 17.39 µg/mL. This suggests that the oxadiazole moiety plays a crucial role in enhancing antifungal properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the benzene ring and modifications in the oxadiazole group significantly influence biological activity. For example:

  • Compounds lacking substituents on the benzene ring showed superior activity against Botrytis cinerea compared to those with para-substituents.
  • The introduction of ethylsulfonyl groups was associated with increased fungicidal activity .

Case Study 1: Zebrafish Embryo Toxicity

A study assessed the toxicity of various benzamide derivatives on zebrafish embryos. Compounds were evaluated for their developmental toxicity and lethality at different concentrations. The findings revealed that certain derivatives caused significant developmental delays and mortality in embryos, highlighting the importance of assessing environmental impacts alongside therapeutic potentials .

Case Study 2: Inhibition of PD-1/PD-L1 Interaction

Research focused on peptidomimetic inhibitors targeting the PD-1/PD-L1 pathway showed that some oxadiazole-containing compounds were effective in rescuing mouse splenocytes from apoptosis induced by this interaction. This suggests potential applications in immunotherapy for cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodology : Synthesis typically involves coupling 2-chlorobenzoyl chloride with a substituted 1,3,4-oxadiazole precursor. For example, oxadiazole formation via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) is a common step . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol or acetonitrile. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and benzodioxin-oxadiazole connectivity .
  • Mass Spectrometry (HRMS) : ESI-TOF to verify molecular weight (C₁₆H₁₂ClN₃O₃, calculated 329.06 g/mol) and isotopic patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Use HPLC to monitor impurity profiles. For photostability, expose samples to UV light (ICH Q1B guidelines) and track decomposition via LC-MS. Evidence suggests benzodioxin derivatives are sensitive to prolonged UV exposure but stable in inert atmospheres .

Advanced Research Questions

Q. What computational approaches are used to predict the compound’s biological activity and binding mechanisms?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors). The oxadiazole moiety often acts as a hydrogen bond acceptor, while the benzodioxin ring contributes to hydrophobic interactions .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and topological indices to correlate structural features with bioactivity .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to validate binding poses .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies. Variations in cytotoxicity (e.g., MTT vs. ATP-based assays) may explain discrepancies .
  • Dose-Response Reproducibility : Replicate experiments with standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Off-Target Profiling : Use kinome-wide screening (Eurofins KinaseProfiler) to identify non-specific interactions .

Q. What experimental designs are optimal for studying environmental fate or metabolic pathways?

  • Methodology :

  • Environmental Stability : Use OECD 307 guidelines to assess biodegradation in soil/water systems. LC-MS/MS quantifies parent compound and metabolites (e.g., hydrolyzed oxadiazole derivatives) .
  • Metabolic Profiling : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-Q-Exactive analysis. Phase I metabolites (oxidation, demethylation) are common in benzodioxin-containing compounds .

Notes

  • Ethical Compliance : Ensure all biological testing adheres to OECD/ICH guidelines for reproducibility and animal welfare .
  • Data Repositories : Deposit spectral data in PubChem (CID: [645618]) or ChEMBL (CHEMBL1491094) for community access .

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